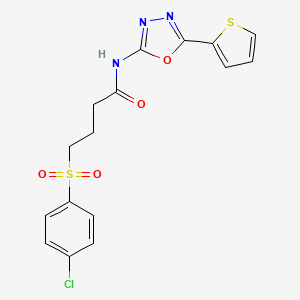

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Description

The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a sulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a thiophene moiety and linked to a butanamide chain. Its structure integrates three key components:

- 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity, often employed in antimicrobial and enzyme-inhibiting agents .

- Thiophene substituent: The sulfur-containing aromatic ring may contribute to π-π stacking interactions in biological targets, as seen in analogous compounds .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S2/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(24-16)13-3-1-9-25-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVUIJZASSUNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.

Final coupling: The butanamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors or photovoltaic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the molecule and its interactions with biological targets. The thiophene and oxadiazole rings can contribute to the compound’s ability to participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles and Substituents

Key Observations :

- Substituent Effects : Thiophene (in the target compound) vs. furan (in ) alters electronic properties due to sulfur’s electronegativity, which may influence binding to biological targets like enzymes or receptors.

Bioactivity Comparison

- Antimicrobial Activity : Derivatives like 6f and 6o (from ), which share the 4-chlorophenylsulfonyl and oxadiazole motifs, exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 12.5–25 µg/mL). The target compound’s thiophene group may further enhance activity due to increased lipophilicity.

- Enzyme Inhibition : Compounds with sulfonamide-oxadiazole scaffolds (e.g., 6a in ) show strong inhibition of human carbonic anhydrase II (hCA II) via interactions with key residues (e.g., Thr200, Gln92). The butanamide chain in the target compound could modulate binding affinity compared to benzamide analogs.

- Cytotoxicity : Piperidinyl-sulfonyl derivatives () demonstrate moderate cytotoxicity (IC50: 7–9 µM), suggesting that bulky substituents on the oxadiazole ring may reduce cell permeability.

Physicochemical and Spectral Properties

- IR Spectroscopy : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives () confirms cyclization, while sulfonyl S=O stretches (~1341 cm⁻¹) are consistent across sulfonamide analogs .

- NMR Data : Protons adjacent to sulfonyl groups in similar compounds resonate at δ 7.5–8.1 ppm (aromatic) and δ 3.2–3.8 ppm (aliphatic chains) , which can guide structural validation for the target compound.

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesized derivatives of this compound and their associated biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl sulfonyl group and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 367.83 g/mol. The presence of the oxadiazole ring is crucial as it is linked to various pharmacological activities.

Antibacterial Activity

Several studies have reported on the antibacterial properties of related oxadiazole compounds. For instance, derivatives of 1,3,4-oxadiazole have shown promising activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | Staphylococcus aureus | 12.5 µg/mL |

| 5b | Escherichia coli | 6.25 µg/mL |

| 5c | Bacillus subtilis | 25 µg/mL |

These findings suggest that modifications to the oxadiazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole ring exhibit anti-inflammatory properties. For example, some derivatives have been shown to inhibit lipoxygenase activity, which is crucial in the inflammatory response:

| Compound | Lipoxygenase Inhibition (%) |

|---|---|

| 7l | 85 |

| 7m | 78 |

| 7n | 90 |

The results indicate that structural variations significantly affect the anti-inflammatory potency of these compounds .

Anticancer Activity

The potential anticancer activity of oxadiazole derivatives has also been explored. Specific compounds have demonstrated significant inhibition of cancer cell proliferation in vitro:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 25 | SW480 | 2 |

| 25 | HCT116 | 0.12 |

These findings highlight the compound's potential as a lead in cancer therapy, particularly due to its ability to target Wnt signaling pathways implicated in tumor progression .

Case Studies

A notable study synthesized a series of N-substituted acetamide derivatives bearing the oxadiazole nucleus and evaluated their biological activities. Among these compounds, one derivative exhibited excellent antibacterial activity against Salmonella typhi and moderate activity against other strains . Another study focused on the anti-inflammatory effects, demonstrating that certain modifications could enhance lipoxygenase inhibition significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.